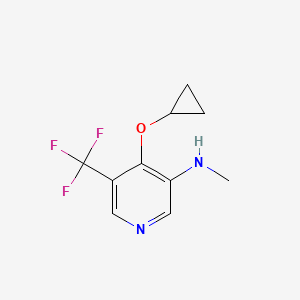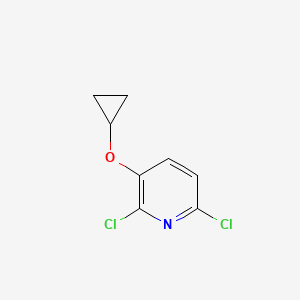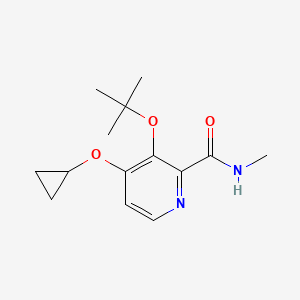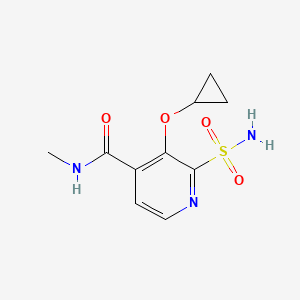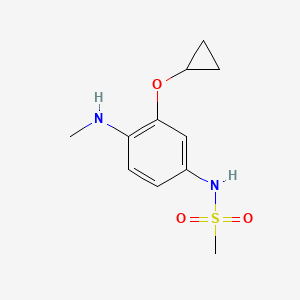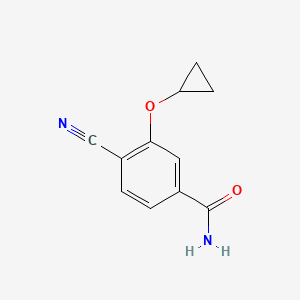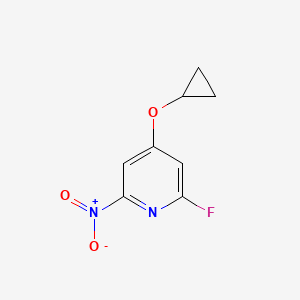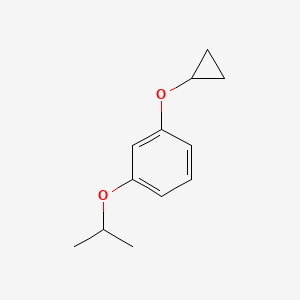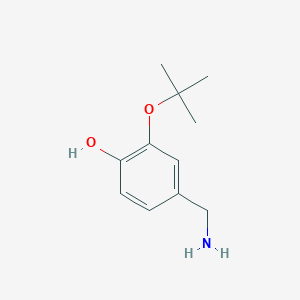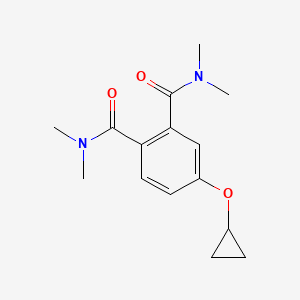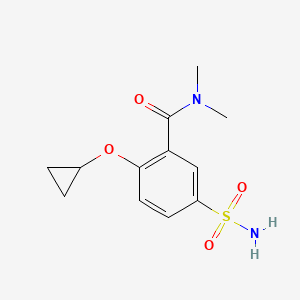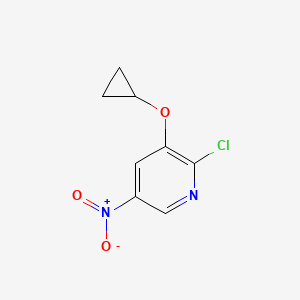
2-Chloro-3-cyclopropoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-cyclopropoxy-5-nitropyridine is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the third position, and a nitro group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropoxy-5-nitropyridine typically involves multiple steps:
Nitration: The nitration of pyridine derivatives is a common method to introduce a nitro group. This can be achieved using nitrating agents such as nitric acid and sulfuric acid.
Cyclopropoxylation: The addition of a cyclopropoxy group can be achieved through nucleophilic substitution reactions, where a suitable cyclopropylating agent is used.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-cyclopropoxy-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-cyclopropoxy-5-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-cyclopropoxy-5-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine and cyclopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-nitropyridine: Similar structure but lacks the cyclopropoxy group.
2-Chloro-5-nitropyridine: Similar structure but with different substitution positions.
3-Cyclopropoxy-5-nitropyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-3-cyclopropoxy-5-nitropyridine is unique due to the combination of the chlorine, cyclopropoxy, and nitro groups on the pyridine ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7ClN2O3 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
2-chloro-3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-8-7(14-6-1-2-6)3-5(4-10-8)11(12)13/h3-4,6H,1-2H2 |
InChI-Schlüssel |
QXADWMXPGMDNGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


